3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride
Description
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic organic compound characterized by a propanoic acid backbone substituted with an amino group and a 2-methoxyphenylmethyl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical research. Its molecular formula is inferred to be C₁₁H₁₆ClNO₃ (based on structural analogs in and ), with a molecular weight approximating 261.70 g/mol .
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIARHHGVZZQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-15-8 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and beta-alanine.
Reaction: The 2-methoxybenzyl chloride is reacted with beta-alanine in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amino group can produce N-methyl derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is being investigated for its potential as a lead compound in drug development:
- Neurological Disorders : The compound shows promise in targeting neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety. Its structural similarity to known neurotransmitter modulators suggests it could influence synaptic transmission and receptor activity.
Anticancer Research
Recent studies have highlighted the anticancer properties of this compound:
- Cell Viability Reduction : Derivatives of this compound have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). Some derivatives reduced cell viability by over 50%, with IC50 values comparable to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell migration. Compounds with specific substitutions demonstrated particularly potent effects in reducing cell viability.
Antimicrobial Activity
The antimicrobial potential of 3-amino-2-[(2-methoxyphenyl)methyl]propanoic acid derivatives has also been explored:
- Broad Spectrum Activity : These compounds exhibit activity against multidrug-resistant bacteria and fungi, particularly targeting ESKAPE pathogens known for their clinical relevance.
- Mechanism : The antimicrobial action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity Case Study
In a recent study, derivatives of 3-amino-2-[(2-methoxyphenyl)methyl]propanoic acid were evaluated for their antiproliferative effects on HCT-116 cells. The study found that certain compounds exhibited IC50 values as low as 0.69 μM, indicating significant potency compared to doxorubicin (IC50: 2.29 μM) .
Antimicrobial Activity Case Study
A study assessing the antimicrobial efficacy of this compound against ESKAPE pathogens reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida auris | 64 μg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Halogenation : Fluorinated derivatives (e.g., 3,4,5-trifluoro substitution in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration compared to methoxy/hydroxy analogs .
- Functional Groups : Hydroxyl or ester groups (e.g., and ) increase polarity or metabolic susceptibility, respectively, impacting pharmacokinetics .
Biological Activity
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H16ClNO3
- Molecular Weight : Approximately 245.70 g/mol
- IUPAC Name : this compound
The presence of an amino group, a methoxy-substituted phenyl moiety, and a carboxylic acid group are significant for its biological activity.
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. It can function as either an inhibitor or activator, modulating various biological pathways. The exact pathways depend on the specific application and target molecule involved in the study .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported that derivatives of this compound showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
| Compound | IC50 (mg/mL) | Cell Line |
|---|---|---|
| 7a | 0.12 | HCT-116 |
| 7g | 0.12 | HCT-116 |
| 7d | 0.81 | HCT-116 |
These results suggest that modifications to the compound can enhance its efficacy as an anticancer agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In studies involving various bacterial strains, it exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and E. coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
These findings highlight its potential role in developing new antimicrobial agents .
Case Studies
- Cancer Cell Line Study : A series of experiments evaluated the antiproliferative effects of various derivatives of the compound on HCT-116 cells, leading to the identification of highly effective compounds with low IC50 values.
- Antimicrobial Efficacy : Another study focused on assessing the antimicrobial activity against multiple strains, revealing promising results that could pave the way for new therapeutic options in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) as a precursor. Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-5) .
- Step 2 : Protect the amino group during subsequent reactions using tert-butoxycarbonyl (Boc) to avoid side reactions. Deprotect with HCl in dioxane to form the hydrochloride salt .
- Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to ensure minimal by-products (e.g., over-reduction or oxidation of the methoxy group) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use reversed-phase HPLC with UV detection at 254 nm. Compare retention times against a reference standard.
- Structural Confirmation :
- NMR : Analyze and NMR spectra for characteristic signals:
- Methoxy group: δ ~3.8 ppm (singlet).
- Aromatic protons (2-methoxyphenyl): δ ~6.8–7.3 ppm (multiplet).
- Propanoic acid backbone: δ ~2.5–3.5 ppm (multiplet) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 268.1 (calculated for CHNO) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in aqueous buffers (pH 2–7.4) and organic solvents (e.g., DMSO, MeOH). Hydrochloride salts typically exhibit >50 mg/mL solubility in water due to ionic interactions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized powder at -20°C under inert gas (N) to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues .
- In Vitro Assays : Compare activity against analogs lacking the methoxy group. For example, measure IC in enzyme inhibition assays (e.g., trypsin-like proteases) using fluorogenic substrates .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?
- Methodology :
- By-Product Analysis : Identify impurities (e.g., demethylated products) via LC-MS/MS. Optimize reaction conditions:
- Replace harsh oxidizing agents (e.g., KMnO) with milder alternatives (e.g., TEMPO/NaClO) to preserve the methoxy group .
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, pH, catalyst loading). For example, reducing temperature from 80°C to 50°C decreases racemization of the chiral center .
Q. How can the compound’s metabolic stability be assessed in pharmacokinetic studies?
- Methodology :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS. The methoxy group may slow oxidative metabolism compared to hydroxylated analogs .
- Radiolabeled Tracers : Synthesize -labeled analogs at the propanoic acid carbon. Track metabolites in urine/bile using scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
